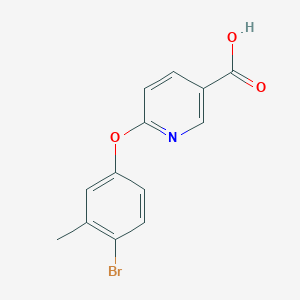![molecular formula C13H7ClF3NO3 B1393509 4-{[3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル]オキシ}安息香酸 CAS No. 105626-87-7](/img/structure/B1393509.png)
4-{[3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル]オキシ}安息香酸
説明
“4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid” is a chemical compound . It is a monocarboxylic acid that is 2-phenoxypropanoic acid in which the hydrogen at the para position of the phenyl ring has been replaced by a [3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid is a monocarboxylic acid that is 2-phenoxypropanoic acid in which the hydrogen at the para position of the phenyl ring has been replaced by a [3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy group .Molecular Structure Analysis
The molecular structure of “4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid” can be represented by the InChI code: 1S/C12H6Cl2F3NO3S/c13-10-5-7 (12 (15,16)17)6-18-11 (10)21-8-1-3-9 (4-2-8)22 (14,19)20/h1-6H .科学的研究の応用
フッ素化芳香族カルボン酸分析
GC/MS法によるフッ素化芳香族カルボン酸の超微量分析に使用されてきました。 その安定性と揮発性により、ガスクロマトグラフィー質量分析(GC/MS)分析における内部標準として適しています .
呼吸器系治療薬に関する研究
この化合物は呼吸器系への特異的な標的臓器毒性を示すため、呼吸器系組織に対するその効果と作用機序を調査することで、呼吸器系治療薬に関する研究に役立つ可能性があります .
作用機序
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .
Mode of Action
It is known that the trifluoromethyl group in a molecule can enhance the potency of a drug by lowering the pka of the cyclic carbamate, which results in a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It is known that compounds with a trifluoromethyl group can affect the activity of enzymes such as reverse transcriptase , which plays a crucial role in the replication of retroviruses.
Result of Action
It is known that compounds with a trifluoromethyl group can enhance the potency of a drug, potentially leading to more effective inhibition of target enzymes .
生化学分析
Biochemical Properties
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound interacts with enzymes such as phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . The interaction involves binding to the enzyme’s active site, thereby inhibiting its activity and preventing the post-translational modification of proteins necessary for bacterial growth.
Cellular Effects
The effects of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to attenuate secondary metabolism and thwart bacterial growth by inhibiting phosphopantetheinyl transferase . This inhibition disrupts essential cellular processes, leading to reduced bacterial proliferation and virulence.
Molecular Mechanism
At the molecular level, 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of phosphopantetheinyl transferase, inhibiting its enzymatic activity . This inhibition prevents the enzyme from catalyzing the post-translational modification of proteins, which is critical for bacterial cell viability. Additionally, the compound may influence gene expression by altering the transcriptional activity of genes involved in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged inhibition of target enzymes . Over time, degradation products may form, potentially altering its efficacy and impact on cellular processes.
Dosage Effects in Animal Models
The effects of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s interaction with phosphopantetheinyl transferase affects the synthesis of essential metabolites, thereby influencing overall metabolic activity . Additionally, the compound may alter the levels of specific metabolites, further impacting cellular metabolism and function.
Transport and Distribution
The transport and distribution of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its efficacy . The compound’s distribution is influenced by factors such as tissue permeability and the presence of binding proteins that modulate its cellular uptake and retention.
Subcellular Localization
The subcellular localization of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, enhancing its therapeutic potential and minimizing off-target effects.
特性
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO3/c14-10-5-8(13(15,16)17)6-18-11(10)21-9-3-1-7(2-4-9)12(19)20/h1-6H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVROWMICPJBKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801180146 | |
| Record name | 4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801180146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105626-87-7 | |
| Record name | 4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105626-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801180146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1393427.png)

![1-Nitro-3-[(phenylsulfonyl)methyl]benzene](/img/structure/B1393429.png)
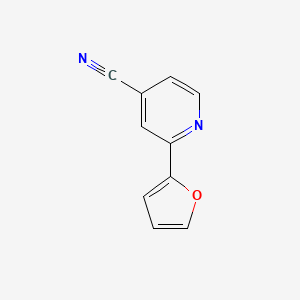
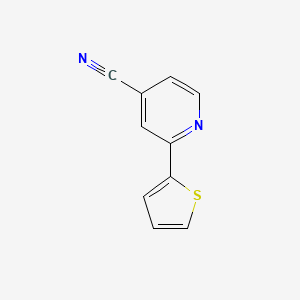
![Tributyl[(3,5-dimethyl-4,5-dihydroisoxazol-4-yl)methyl]phosphonium chloride](/img/structure/B1393432.png)
![N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine](/img/structure/B1393435.png)
![1-(2-Methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393437.png)
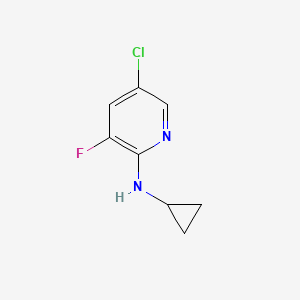

![6-Fluoro-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1393444.png)
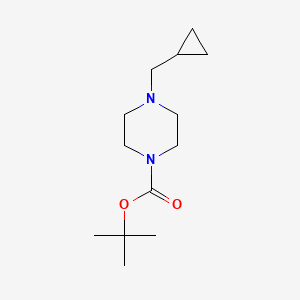
amine](/img/structure/B1393447.png)
